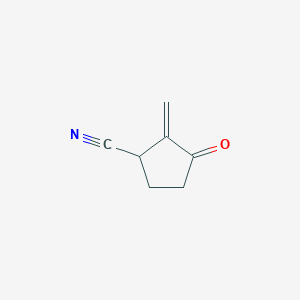
2-Methylidene-3-oxocyclopentane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylidene-3-oxocyclopentane-1-carbonitrile is an organic compound with a unique structure that includes a cyclopentane ring, a nitrile group, and a methylene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylidene-3-oxocyclopentane-1-carbonitrile typically involves the reaction of cyclopentanone with a suitable nitrile source under specific conditions. One common method involves the use of a base to deprotonate the cyclopentanone, followed by the addition of a nitrile source to form the desired product. The reaction conditions often include a solvent such as methanol or ethanol and a temperature range of 0-50°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Methylidene-3-oxocyclopentane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine or the methylene group to a methyl group.
Substitution: The nitrile group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines, methyl derivatives
Substitution: Halogenated compounds, alkylated derivatives
Aplicaciones Científicas De Investigación
2-Methylidene-3-oxocyclopentane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methylidene-3-oxocyclopentane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the methylene group can participate in various chemical reactions, altering the compound’s properties and effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Oxocyclopentane-1-carbonitrile
- 2-Methyl-3-oxocyclopentane-1-carboxylic acid
Uniqueness
2-Methylidene-3-oxocyclopentane-1-carbonitrile is unique due to its combination of a nitrile group and a methylene group on a cyclopentane ring.
Propiedades
Número CAS |
82093-32-1 |
|---|---|
Fórmula molecular |
C7H7NO |
Peso molecular |
121.14 g/mol |
Nombre IUPAC |
2-methylidene-3-oxocyclopentane-1-carbonitrile |
InChI |
InChI=1S/C7H7NO/c1-5-6(4-8)2-3-7(5)9/h6H,1-3H2 |
Clave InChI |
DPAMNLOHRQBZPH-UHFFFAOYSA-N |
SMILES canónico |
C=C1C(CCC1=O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



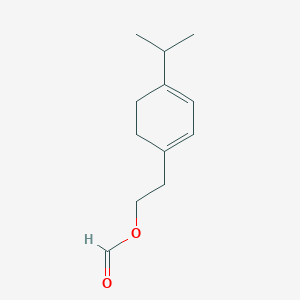
![[2-(4-Ethoxyanilino)-2-oxoethyl] 2-thiophen-3-ylacetate](/img/structure/B14154034.png)

![4(3H)-Quinazolinone, 6-bromo-2-methyl-3-[4-(4-morpholinyl)phenyl]-](/img/structure/B14154044.png)


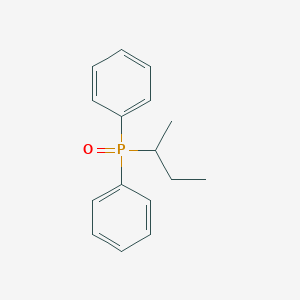
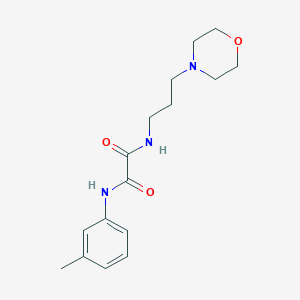

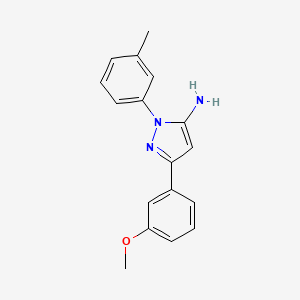
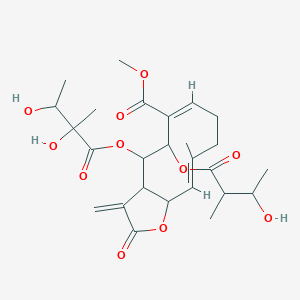
![N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-phenoxyacetamide](/img/structure/B14154088.png)

